molecular formula C18H16F2N4 B2972099 N,2-bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine CAS No. 1261110-14-8

N,2-bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine

Cat. No. B2972099
CAS RN: 1261110-14-8
M. Wt: 326.351
InChI Key: PNUNNNKTJAYRDW-UHFFFAOYSA-N
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Description

“N,2-bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine” is a complex organic compound that belongs to the class of imidazopyrazines . Imidazopyrazines are nitrogen-containing heterocyclic compounds that have been gaining attention due to their diverse pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound would include an imidazopyrazine core, which is a fused ring system containing an imidazole ring (a five-membered ring with two non-adjacent nitrogen atoms) and a pyrazine ring (a six-membered ring with two nitrogen atoms) .

Scientific Research Applications

Synthesis and Chemical Structure Analysis

  • N,2-bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine and its derivatives have been synthesized and structurally analyzed in various studies. For example, compounds like 7-benyzl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine were synthesized through processes involving reductive amination, chlorization, and cyclization (Teng Da-wei, 2012). Similarly, studies have focused on the synthesis of related compounds like imidazo[1,2-b]pyridazines and imidazo[l,2-a]pyrazine through ambiguous condensations of phenylglyoxal with amines (G. Barlin et al., 1983).

Antimicrobial Activity

  • Research has also explored the antimicrobial properties of derivatives of N,2-bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine. For instance, novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives were synthesized and screened for their antimicrobial activity, with some compounds showing promising results (B. Jyothi & N. Madhavi, 2019).

Photovoltaic Applications

  • In the field of photovoltaics, derivatives of N,2-bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine have been used to synthesize polymers for solar cell applications. For example, a study synthesized a polymer incorporating 2,3-bis(4-fluorophenyl)thieno[3,4-b]pyrazine units for improved solar cell performance (Ji-Cheng Li et al., 2010).

Extended π-Conjugated Systems

  • The compound and its derivatives have been utilized in creating extended π-conjugated systems, such as bis-3-aminoimidazo[1, 2-a] pyridines, pyrimidines, and pyrazines, synthesized via condensation reactions. These systems have potential applications in materials science and organic electronics (A. Shaabani et al., 2009).

Mechanism of Action

The mechanism of action of this compound is not clear from the available literature .

properties

IUPAC Name

N,2-bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4/c19-13-3-1-12(2-4-13)17-18(22-15-7-5-14(20)6-8-15)24-10-9-21-11-16(24)23-17/h1-8,21-22H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUNNNKTJAYRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC(=C2NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2-bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine

Synthesis routes and methods

Procedure details

Example 28 was synthesized by the following way: to a stirred solution of Example 26 (761 mg, 2.36 mmol) in 10 mL of MeOH was added Pd/C (258 mg, 0.24 mmol). The reaction mixture was evacuated and back filled with H2. The reaction mixture was stirred at room temperature overnight. The solid was filtered off and solvent was removed. The product was subjected to mass-triggered HPLC purification. The obtained MeCN/water solution was combined and concentrated to give the final product as yellow oil after neutralization.
Name
solution
Quantity
761 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
258 mg
Type
catalyst
Reaction Step One

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